![molecular formula C19H20N2O2S B5814655 methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate involves the inhibition of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to its potential use as an anticancer agent. It also inhibits the growth of various bacteria and fungi, making it a potential antimicrobial agent. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate in lab experiments is its potential as a multifunctional compound with antimicrobial, antitumor, and anti-inflammatory properties. However, its synthesis method can be complex and time-consuming, which can limit its use in large-scale experiments. Additionally, its potential toxicity and side effects need to be further studied to ensure its safety for use in humans.
将来の方向性
Some possible future directions for research on methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate include:
1. Investigating its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer.
2. Studying its potential as a treatment for bacterial and fungal infections, including multidrug-resistant strains.
3. Investigating its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Developing more efficient and cost-effective synthesis methods for large-scale production.
5. Studying its potential toxicity and side effects in humans to ensure its safety for use in clinical trials.
Conclusion:
This compound is a chemical compound that has shown promise in various scientific research applications. Its potential as a multifunctional compound with antimicrobial, antitumor, and anti-inflammatory properties makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成法
Methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate is synthesized through a multi-step process that involves the reaction of 4-(aminomethyl)phenyl isothiocyanate with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with methyl acetoacetate to produce the final compound.
科学的研究の応用
Methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
特性
IUPAC Name |
methyl 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-18(22)12-14-6-8-17(9-7-14)20-19(24)21-11-10-15-4-2-3-5-16(15)13-21/h2-9H,10-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVGCFHFSIDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


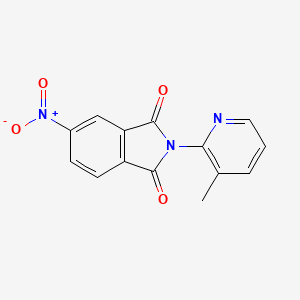
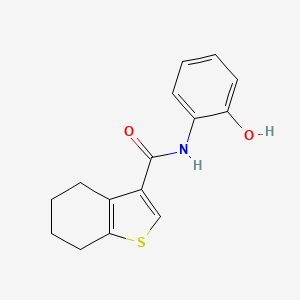
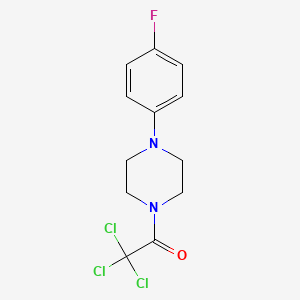
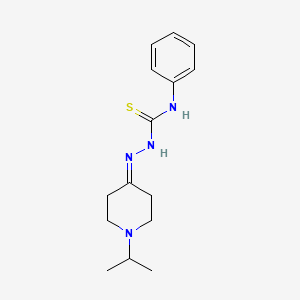
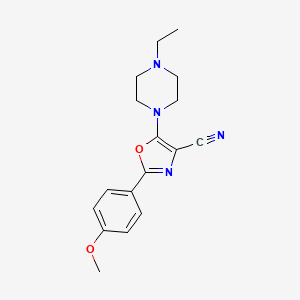
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
![N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
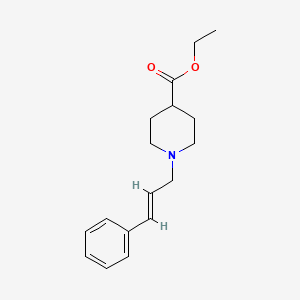
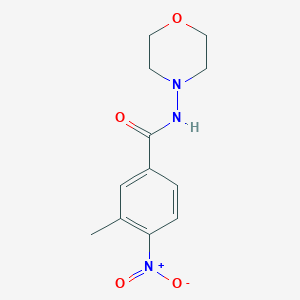
![N-(3-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5814675.png)
![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)